Cas no 317-20-4 (7-fluoro-2,3-dihydro-1H-indole-2,3-dione)

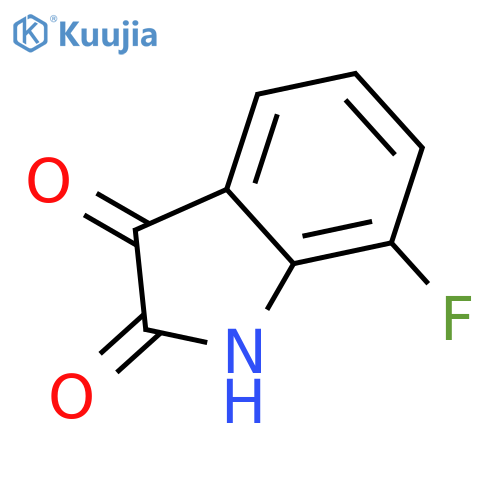

317-20-4 structure

商品名:7-fluoro-2,3-dihydro-1H-indole-2,3-dione

7-fluoro-2,3-dihydro-1H-indole-2,3-dione 化学的及び物理的性質

名前と識別子

-

- 7-Fluoroisatin

- 7-fluoroindole-1h-2,3-dione

- 7-FLUOROINDOLE-2,3-DIONE

- 7-FLUORO-1H-INDOLE-2,3-DIONE

- 5-(TRIFLUOROMETHYL) ISTATIN

- 7-Fluoro-2,3-dihydro-1H-indol-2,3-dione

- 1H-Indole-2,3-dione,7-fluoro

- 7-fluor-1h-indol-2,3-dion

- 7-Fluor-indolin-2,3-dion

- 7-fluoro-1H-indol-2,3-dione

- 7-Fluoro-2,3-indolinedione

- 7-fluoroindoline-2,3-dione

- 7-FLUOROISATINE

- 7-fluoro-2,3-dihydro-1H-indole-2,3-dione

- 7-Fluoroisatin, 96%

- FS-1261

- AC-439

- CS-W009274

- FT-0602157

- HGBGVEOXPHGSOS-UHFFFAOYSA-

- InChI=1/C8H4FNO2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11/h1-3H,(H,10,11,12)

- SY009282

- SCHEMBL281604

- 7-Fluoro-1H-indole-2,3-dione;7-Fluoroisatin

- 7-Fluoroisatin Form I

- AM20060261

- 1H-Indole-2,3-dione, 7-fluoro-

- AB09245

- 317-20-4

- EN300-73880

- F0551

- BCP21682

- CHEMBL224988

- F-5610

- 7-fluoro- 1H-indole-2,3-dione

- MFCD01569508

- DTXSID90342986

- 7-Fluoro-1H-indole-2,3-dione #

- 7-fluoro-1 H-indole-2,3-dione

- BDBM22822

- AKOS000142982

- Isatin-based compound, 42

- STK438887

- DB-031778

- ALBB-014960

- BBL017011

- 626-799-1

- DTXCID80294066

- FF40505

-

- MDL: MFCD01569508

- インチ: 1S/C8H4FNO2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11/h1-3H,(H,10,11,12)

- InChIKey: HGBGVEOXPHGSOS-UHFFFAOYSA-N

- ほほえんだ: FC2=C1NC(C(C1=CC=C2)=O)=O

計算された属性

- せいみつぶんしりょう: 165.022607g/mol

- ひょうめんでんか: 0

- XLogP3: 0.9

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 回転可能化学結合数: 0

- どういたいしつりょう: 165.022607g/mol

- 単一同位体質量: 165.022607g/mol

- 水素結合トポロジー分子極性表面積: 46.2Ų

- 重原子数: 12

- 複雑さ: 241

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 5

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: Light-red to Brown Solid

- 密度みつど: 1.502

- ゆうかいてん: 193.0 to 197.0 deg-C

- 屈折率: 1.56

- すいようせい: Sparingly Soluble in water (0.022 g/L)

- PSA: 46.17000

- LogP: 1.09850

- ようかいせい: 使用できません

7-fluoro-2,3-dihydro-1H-indole-2,3-dione セキュリティ情報

7-fluoro-2,3-dihydro-1H-indole-2,3-dione 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

7-fluoro-2,3-dihydro-1H-indole-2,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-73880-1.0g |

7-fluoro-2,3-dihydro-1H-indole-2,3-dione |

317-20-4 | 95% | 1g |

$24.0 | 2023-05-30 | |

| Enamine | EN300-73880-10.0g |

7-fluoro-2,3-dihydro-1H-indole-2,3-dione |

317-20-4 | 95% | 10g |

$38.0 | 2023-05-30 | |

| Enamine | EN300-73880-100.0g |

7-fluoro-2,3-dihydro-1H-indole-2,3-dione |

317-20-4 | 95% | 100g |

$230.0 | 2023-05-30 | |

| Enamine | EN300-73880-0.1g |

7-fluoro-2,3-dihydro-1H-indole-2,3-dione |

317-20-4 | 95% | 0.1g |

$19.0 | 2023-05-30 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0551-5g |

7-fluoro-2,3-dihydro-1H-indole-2,3-dione |

317-20-4 | 98.0%(GC&T) | 5g |

¥790.0 | 2023-09-02 | |

| eNovation Chemicals LLC | D504364-10g |

7-Fluoroisatin |

317-20-4 | 97% | 10g |

$140 | 2024-05-24 | |

| Chemenu | CM243811-100g |

7-Fluoroisatin |

317-20-4 | 95%+ | 100g |

$*** | 2023-03-30 | |

| Fluorochem | 010208-1g |

7-Fluoroisatin |

317-20-4 | 97% | 1g |

£10.00 | 2022-03-01 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY009282-1g |

7-Fluoroisatin |

317-20-4 | ≥97% | 1g |

¥25.00 | 2024-07-09 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB11455-1g |

7-fluoro-2,3-dihydro-1H-indole-2,3-dione |

317-20-4 | 97% | 1g |

54.00 | 2021-07-09 |

7-fluoro-2,3-dihydro-1H-indole-2,3-dione サプライヤー

atkchemica

ゴールドメンバー

(CAS:317-20-4)7-fluoro-2,3-dihydro-1H-indole-2,3-dione

注文番号:CL7788

在庫ステータス:in Stock

はかる:1g/5g/10g/100g

清らかである:95%+

最終更新された価格情報:Wednesday, 27 November 2024 17:27

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:317-20-4)7-氟-2,3-吲哚二酮

注文番号:LE25483600

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:49

価格 ($):discuss personally

7-fluoro-2,3-dihydro-1H-indole-2,3-dione 関連文献

-

Lei Zhang,Fan Chen,Jing Wang,Yongzheng Chen,Zeguo Zhang,Ya Lin,Xinling Zhu RSC Adv. 2015 5 97816

-

Lei Zhang,Fan Chen,Jing Wang,Yongzheng Chen,Zeguo Zhang,Ya Lin,Xinling Zhu RSC Adv. 2015 5 97816

-

Mirco Tomassetti,Farid Ouhib,Arnaud Wislez,Anne-Sophie Duwez,Huguette Penxten,Wouter Dierckx,Ilaria Cardinaletti,Ralf A. A. Bovee,Gijs W. P. van Pruissen,Christine Jér?me,Jean Manca,Wouter Maes,Christophe Detrembleur Polym. Chem. 2015 6 6040

-

4. From crystal structure prediction to polymorph prediction: interpreting the crystal energy landscapeSarah L. Price Phys. Chem. Chem. Phys. 2008 10 1996

-

Benjamin R. Heiner,Alexander M. Pittsford,S. Alex Kandel Chem. Commun. 2023 59 170

317-20-4 (7-fluoro-2,3-dihydro-1H-indole-2,3-dione) 関連製品

- 443-69-6(5-Fluoroisatin)

- 134792-45-3(6-Fluoroisatoic anhydride)

- 442910-92-1(7-fluoro-5-methyl-2,3-dihydro-1H-indole-2,3-dione)

- 107583-37-9(5,6,7-Trifluoroindoline-2,3-dione)

- 116570-41-3(5,7-Difluoroindoline-2,3-dione)

- 749240-53-7(7-fluoro-4-methyl-2,3-dihydro-1H-indole-2,3-dione)

- 749240-52-6(4,7-Difluoroindoline-2,3-dione)

- 324-03-8(6-fluoro-2,3-dihydro-1H-indole-2,3-dione)

- 57817-03-5(6-fluoro-7-methyl isatin)

- 774-47-0(5,6-difluoro-2,3-dihydro-1H-indole-2,3-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:317-20-4)7-fluoro-2,3-dihydro-1H-indole-2,3-dione

清らかである:99%/99%

はかる:100g/500g

価格 ($):165.0/823.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:317-20-4)7-Fluoroisatin

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ